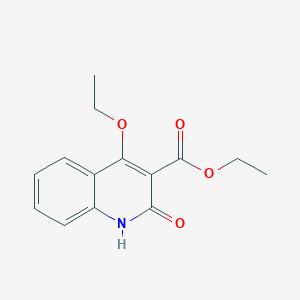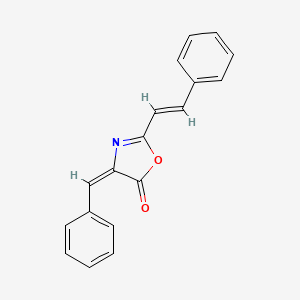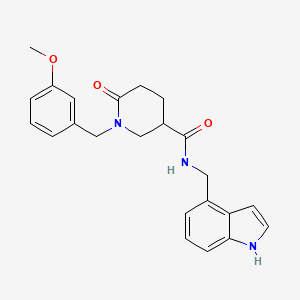![molecular formula C17H23N3O3 B6082916 N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide, commonly known as N-phenylbutyryl-L-homoserine lactone (PBHL), is a small molecule that belongs to the family of N-acyl homoserine lactones (AHLs). PBHL is produced by several bacterial species, including Pseudomonas aeruginosa, which is a well-known opportunistic pathogen that causes infections in immunocompromised individuals. PBHL plays a crucial role in bacterial communication and quorum sensing, which is the process by which bacteria coordinate their behavior based on cell density.
Mécanisme D'action
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide acts as a signaling molecule that is recognized by specific receptors, such as the transcriptional regulator LasR in Pseudomonas aeruginosa. Upon binding to its receptor, this compound activates a signaling cascade that leads to the expression of target genes, including those involved in virulence and biofilm formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on bacterial cells. It regulates the expression of several virulence factors, as mentioned earlier, which are crucial for bacterial pathogenesis. This compound also plays a role in biofilm formation, which is a complex process that involves the formation of a matrix of extracellular polymeric substances that protect bacterial cells from environmental stressors.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized molecule that has been extensively studied in the context of bacterial communication and quorum sensing. This makes it a useful tool for studying the mechanisms underlying bacterial pathogenesis. However, one limitation is that this compound is a small molecule that is rapidly degraded in biological systems, which can make it difficult to study its effects over time.
Orientations Futures
There are several future directions for research on N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide. One direction is to study its effects on other bacterial species, as this compound is produced by several bacterial species besides Pseudomonas aeruginosa. Another direction is to study the role of this compound in host-pathogen interactions, as it has been shown to play a role in bacterial pathogenesis. Additionally, further research is needed to develop methods for stabilizing this compound in biological systems, which would enable the study of its effects over longer periods of time.
Méthodes De Synthèse
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction between N-phenylbutyryl chloride and L-homoserine lactone in the presence of a base, such as triethylamine. Enzymatic synthesis involves the use of enzymes, such as lactonases and acylases, to catalyze the synthesis of this compound from its precursors.
Applications De Recherche Scientifique
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has been extensively studied in the context of bacterial communication and quorum sensing. It has been shown to regulate the expression of several virulence factors in Pseudomonas aeruginosa, including elastase, pyocyanin, and rhamnolipids. This compound has also been shown to play a role in biofilm formation, which is a crucial factor in bacterial pathogenesis.
Propriétés
IUPAC Name |
1-butanoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-5-15(21)20-10-8-12(9-11-20)17(23)19-14-7-4-3-6-13(14)16(18)22/h3-4,6-7,12H,2,5,8-11H2,1H3,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOQWTDCIDKMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B6082840.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6082868.png)
![1-(cyclopropylmethyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6082881.png)
![1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6082883.png)

![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)


![1-cyclopentyl-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6082926.png)
![2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6082940.png)